molecular formula C10H18N4O3 B13459330 tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13459330
M. Wt: 242.28 g/mol
InChI Key: QWIHXIKBPWFJJM-SFYZADRCSA-N
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Description

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the protection of the hydroxyl group followed by the introduction of the azidomethyl group. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific applicationThe hydroxyl and tert-butyl ester groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the azide group, making it less reactive in click chemistry.

    Tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains an amine group instead of an azide, leading to different reactivity and applications.

Uniqueness

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

QWIHXIKBPWFJJM-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN=[N+]=[N-])O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O

Origin of Product

United States

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